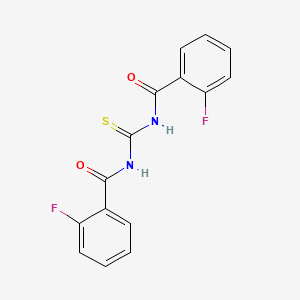
N,N'-(thioxomethylene)bis(2-fluorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(thioxomethylene)bis(2-fluorobenzamide), commonly known as TFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMB is a member of the bisbenzamide family, which is known for their DNA-binding properties.
作用机制
The mechanism of action of TFMB involves its ability to bind to DNA and interfere with DNA replication. TFMB binds to the minor groove of DNA and stabilizes the DNA structure, which prevents the DNA from unwinding and inhibits the activity of DNA polymerase. This results in the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
TFMB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA replication, TFMB has been shown to induce apoptosis in cancer cells and to inhibit the formation of amyloid plaques in the brain. TFMB has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of TFMB is its ability to selectively bind to DNA and inhibit DNA replication, which makes it a promising compound for cancer research. However, TFMB has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells.
未来方向
There are several future directions for the study of TFMB. One area of research could focus on the development of new synthesis methods for TFMB that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of TFMB that have improved solubility and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of TFMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
合成方法
TFMB can be synthesized through a multi-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, which is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 2-fluorobenzoyl chloride to form the TFMB compound.
科学研究应用
TFMB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFMB is in the field of cancer research. TFMB has been shown to inhibit the growth of cancer cells by binding to DNA and interfering with DNA replication. TFMB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
属性
IUPAC Name |
2-fluoro-N-[(2-fluorobenzoyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-7-3-1-5-9(11)13(20)18-15(22)19-14(21)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYVQAWOVLJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)

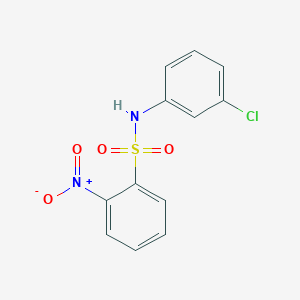
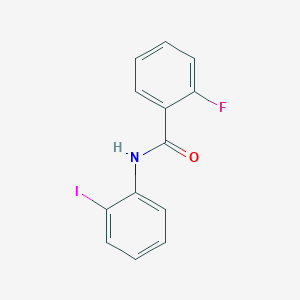
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)
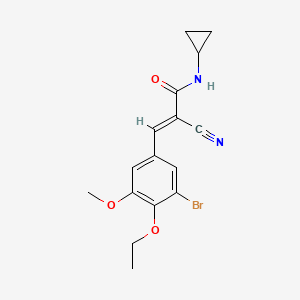
![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)
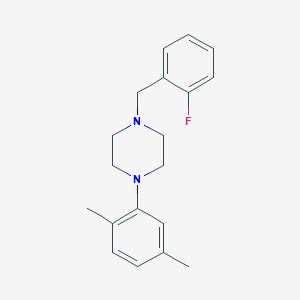
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)